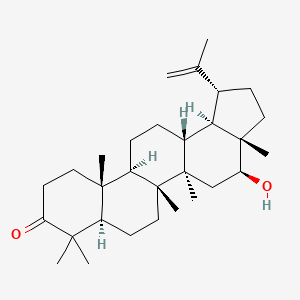
Resinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxylup-20(29)-en-3-one is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Isolation
Resinone, a rare lupene derivative, was isolated from Acacia cedilloi and Acacia gaumeri, with its structure revised to 16β-hydroxylup-20(29)-en-3-one based on NMR and MS spectral data. This study also reported the isolation of related lupenes, sterols, and other compounds from these species (Pecha, Brito, Mena, & Quijano, 2002).
Biological Function in Floral Resins
In the floral resins of Clusia species, resinone is used by pollinating bees for nest construction. The major components of these resins are polyisoprenylated benzophenones, which are biologically active compounds. This study found compounds like clusianone, grandone, nemorosone, and hydroxy-nemorosone in these resins (de Oliveira, Porto, Bittrich, Vencato, & Marsaioli, 1996).
Role in Environmental and Biological Sciences
DataONE, a cyberinfrastructure platform developed to support data discovery and access for biological and environmental sciences, reflects the evolving nature of scientific research in response to environmental challenges. This infrastructure supports large-scale data integration and sharing, which is crucial for interdisciplinary science teams working on complex environmental issues (Michener et al., 2012).
Anticancer Properties
Guggulsterone, a major active component of resinone, shows potential in cancer treatment. It modulates expression of proteins related to antiapoptotic, cell survival, angiogenic, and metastatic activities in tumor cells, affecting various transcription factors and steroid receptors. This review highlights the identification of molecular targets of guggulsterone and its potential in inhibiting tumor progression (Shishodia, Harikumar, Dass, Ramawat, & Aggarwal, 2008).
Biodegradable Polymers in Resin-Based Binders
Research on self-curing sands with furfuryl resin, used in foundry molding, includes the use of biodegradable polymers like polycaprolactone (PCL) as a component of resin-based binders. This study aimed to determine the effect of PCL on the structure of post-regeneration dust from molding sands, analyzing their structure, morphology, and biodegradability (Major-Gabryś, Stachurek, Hosadyna-Kondracka, & Homa, 2022).
Resin in Dental Applications
Resin components in dental composites can have cytotoxic effects. A study on the cytotoxic concentrations of resin composite components on cultured mammalian fibroblasts explored their effects on DNA synthesis, total protein content, and protein synthesis, providing insights into the clinical cytotoxic hazards of organic composite components (Hanks, Strawn, Watahai, & Craig, 1991).
Eigenschaften
CAS-Nummer |
43043-12-5 |
|---|---|
Produktname |
Resinone |
Molekularformel |
C30H48O2 |
Molekulargewicht |
440.712 |
IUPAC-Name |
Lup-20(29)-en-3-one, 16-hydroxy-, (16beta)- |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,24-,25+,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
SOKRNBGSNZXYIO-GEWJJWOZSA-N |
SMILES |
CC1(C)C(CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C)5[C@@H](O)C[C@](C)4[C@@](C)3CC[C@@]12[H])=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
16-Hydroxylup-20(29)-en-3-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)


![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)



![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)
